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Introduction
Aniline undergoes a rapid and high-yielding electrophilic aromatic substitution reaction with

bromine. The strong activating nature of the amino (-NH₂) group directs the incoming

electrophiles (Br⁺) to the ortho and para positions of the benzene ring. Due to this high degree

of activation, the reaction proceeds readily, leading to the substitution of all three available

ortho and para positions to form 2,4,6-tribromoaniline. This compound serves as a valuable

intermediate in the synthesis of various pharmaceuticals, agrochemicals, and as a flame

retardant.[1][2] This document provides a detailed, standardized protocol for the laboratory-

scale synthesis, purification, and characterization of 2,4,6-tribromoaniline.

Materials and Equipment
The following table lists the necessary reagents and equipment for the synthesis.
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Category Item Specifications

Reagents Aniline Reagent Grade, ≥99%

Bromine Reagent Grade, ≥99.5%

Glacial Acetic Acid ACS Grade, ≥99.7%

Sodium Bisulfite (or Sodium

Thiosulfate)
Laboratory Grade

Ethanol (95%) Laboratory Grade

Deionized Water High Purity

Glassware & Setup Round-bottom flask (250 mL) Standard Taper Joints

Dropping funnel (100 mL) Pressure-equalizing

Beakers (various sizes) Borosilicate Glass

Conical flask (Erlenmeyer

flask)
500 mL

Buchner funnel and flask Sized for expected yield

Filter paper
Whatman Grade 1 or

equivalent

Equipment Magnetic stirrer with stir bar

Ice bath

Fume hood
Critical for handling Bromine

and Aniline

Suction filtration apparatus

Melting point apparatus

Analytical balance

Experimental Workflow
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The overall experimental process from reagent preparation to final product characterization is

outlined below.
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Caption: Experimental workflow for the synthesis of 2,4,6-tribromoaniline.

Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Bromine

is highly corrosive, toxic, and volatile. Aniline is toxic. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of Aniline Solution

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mL (approx.

5.1 g, 0.055 mol) of aniline in 30 mL of glacial acetic acid.[3][4]

Cool the flask in an ice bath with continuous stirring.

Step 2: Preparation of Bromine Solution

In a separate beaker or flask, carefully measure 8.5 mL (approx. 26.4 g, 0.165 mol) of liquid

bromine and dissolve it in 30 mL of glacial acetic acid.[3][4]

Transfer this bromine solution to a dropping funnel.
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Step 3: Reaction

Position the dropping funnel over the round-bottom flask containing the cooled aniline

solution.

Add the bromine solution dropwise to the aniline solution over a period of 20-30 minutes.[3]

[4]

Maintain constant stirring and keep the reaction flask in the ice bath throughout the addition

to control the exothermic reaction.[4]

A thick, yellow-colored precipitate of 2,4,6-tribromoaniline hydrobromide will form.[3]

Step 4: Isolation of Crude Product

Once the bromine addition is complete, allow the mixture to stir for an additional 30 minutes

in the ice bath.

Pour the reaction mixture into a 500 mL beaker containing approximately 300 mL of cold

deionized water.[4] This will precipitate the free base, 2,4,6-tribromoaniline, as a white solid.

Stir the aqueous mixture thoroughly.

To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until

the yellow color of the solution disappears.[5]

Collect the white precipitate by vacuum filtration using a Buchner funnel.

Wash the solid cake with several portions of cold deionized water to remove acetic acid and

salts.[4][5]

Step 5: Purification (Recrystallization)

Transfer the crude solid to a beaker.

Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[4][5]
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Fine, white, needle-shaped crystals of pure 2,4,6-tribromoaniline will form.[4]

Collect the purified crystals by vacuum filtration and wash with a small amount of cold

ethanol.

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Step 6: Characterization

Weigh the final product to calculate the percentage yield.

Determine the melting point of the purified product.

Expected Results and Characterization Data
The following table summarizes the key physical and spectroscopic data for 2,4,6-

tribromoaniline.

Parameter Value Reference

Molecular Formula C₆H₄Br₃N [6]

Molecular Weight 329.81 g/mol [6][7]

Appearance
White to beige crystalline solid;

often forms fine needles.[4][8]

Melting Point 120-122 °C [6][8][9]

Solubility

Insoluble in water; soluble in

hot ethanol, ether, chloroform,

and benzene.[6][8]

¹H NMR (CDCl₃)
δ 7.50 (s, 2H, Ar-H), δ 4.57 (br

s, 2H, -NH₂)
[10]

¹³C NMR (CDCl₃)
δ 141.4 (C-N), 133.9 (Ar-CH),

108.9 (C-Br)
[10]
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Calculations
Theoretical Yield:

The reaction stoichiometry is 1 mole of aniline to 3 moles of bromine, yielding 1 mole of 2,4,6-

tribromoaniline.

Moles of Aniline (limiting reagent):

(5.1 g) / (93.13 g/mol ) = 0.055 mol

Theoretical Mass of 2,4,6-tribromoaniline:

(0.055 mol) x (329.81 g/mol ) = 18.14 g

Percentage Yield:

% Yield = (Actual Yield / Theoretical Yield) x 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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yield-2-4-6-tribromoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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